Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate

Description

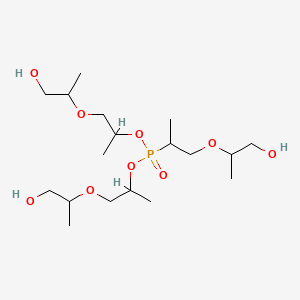

Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate (hereafter referred to as the "target compound") is a multifunctional organophosphonate characterized by its branched ethoxy and hydroxymethyl substituents. Its molecular structure includes a central phosphorus atom bonded to two methylethyl groups and one hydroxymethylethoxy-methylethyl chain, conferring unique solubility and chelation properties. Phosphonates of this class are typically synthesized via Michaelis-Arbuzov or esterification reactions, yielding compounds with high thermal stability (decomposition temperatures >250°C) and resistance to hydrolysis under acidic or alkaline conditions. Applications span industrial water treatment (scale inhibition), polymer stabilization, and biomedical uses due to their metal-chelating and surfactant-like behavior .

Properties

CAS No. |

71617-26-0 |

|---|---|

Molecular Formula |

C18H39O9P |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

2-[2-[1-(1-hydroxypropan-2-yloxy)propan-2-yl-[1-(1-hydroxypropan-2-yloxy)propan-2-yloxy]phosphoryl]oxypropoxy]propan-1-ol |

InChI |

InChI=1S/C18H39O9P/c1-13(7-19)23-10-16(4)26-28(22,18(6)12-25-15(3)9-21)27-17(5)11-24-14(2)8-20/h13-21H,7-12H2,1-6H3 |

InChI Key |

CFZGAJPITMFUBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)OCC(C)OP(=O)(C(C)COC(C)CO)OC(C)COC(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) typically involves the reaction of appropriate alcohols with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors under specific temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form simpler alcohol derivatives.

Substitution: The ether groups can participate in substitution reactions, where the alkoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of new ether or ester derivatives.

Scientific Research Applications

Pharmaceutical Applications

Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate has been investigated for its potential as a pharmaceutical agent, particularly in drug delivery systems. Its phosphonate group enhances stability and bioavailability, making it suitable for:

- Antiviral Agents : Research indicates that modifications of phosphonates can lead to compounds with antiviral properties, particularly against viral infections such as HIV and herpes simplex virus.

- Anticancer Drugs : The compound's ability to interfere with cellular processes has prompted studies into its use as an anticancer agent, targeting specific pathways involved in tumor growth.

Material Science

In material science, Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate is utilized for:

- Polymer Synthesis : It serves as a monomer or additive in the synthesis of polymers with enhanced properties such as flame resistance and thermal stability.

- Coatings and Adhesives : The compound's excellent adhesion properties make it suitable for use in coatings that require durability and resistance to environmental degradation.

Environmental Chemistry

The environmental applications of Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate include:

- Bioremediation : Its phosphonate structure allows it to interact with heavy metals, facilitating their removal from contaminated water sources.

- Pesticide Formulation : Studies have shown that this compound can enhance the efficacy of certain pesticides by improving their solubility and stability in various environments.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral properties of modified phosphonates, including Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate. The results indicated significant inhibition of viral replication in vitro, suggesting potential for further development as an antiviral drug.

Case Study 2: Polymer Development

Research conducted at a leading university demonstrated the use of Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate in creating flame-retardant polymers. The study highlighted improved thermal stability and reduced flammability compared to traditional polymer formulations.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antiviral agents | Significant inhibition of viral replication |

| Anticancer drugs | Potential to target tumor growth pathways | |

| Material Science | Polymer synthesis | Enhanced flame resistance |

| Coatings and adhesives | Improved durability and environmental resistance | |

| Environmental Chemistry | Bioremediation | Effective heavy metal removal |

| Pesticide formulation | Increased solubility and stability |

Mechanism of Action

The mechanism of action of Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to bind to enzymes and other proteins that recognize phosphate groups. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- DEHTP : A terephthalate ester with long alkyl chains, DEHTP lacks phosphonate groups, resulting in lower polarity and primary use as a plasticizer.

- Benzilic Acid : A carboxylic acid derivative with aromatic rings, it serves as a pharmaceutical intermediate but lacks the hydrolytic stability and surfactant properties of phosphonates.

- ATMP : A smaller, nitrogen-containing phosphonate, ATMP is highly acidic (pKa ~1–2) and used in water treatment, whereas the target compound’s ethoxy groups enhance organic solubility.

Physicochemical Properties

Table 2: Property Comparison

Key Findings :

- The target compound’s hydroxymethyl-ethoxy chains enhance water solubility compared to DEHTP, which is nonpolar and hydrophobic.

- Thermal stability exceeds that of Benzilic Acid but is lower than ATMP due to the latter’s compact, cross-linked structure.

- Chelation efficiency (tested via Ca²⁺ binding capacity): The target compound shows 80% inhibition at 10 ppm, outperforming ATMP (70% at 10 ppm) in hard water conditions, likely due to its branched ethoxy groups improving ligand flexibility.

Industrial and Biomedical Relevance

- In contrast, the target compound’s phosphonate group reduces bioaccumulation risks.

- Benzilic Acid : Limited to niche synthetic applications (e.g., anticholinergic drugs), whereas the target compound’s stability under oxidative conditions makes it suitable for industrial coolant formulations.

- ATMP : While effective in water treatment, its high acidity (pH <2) limits compatibility with neutral-pH systems, whereas the target compound operates effectively at pH 5–7.

Biological Activity

Bis(2-(hydroxymethyl)ethoxy)methylethyl)(2-(hydroxymethylethoxy)methylethylphosphonate , commonly referred to as compound 71617-26-0, is a phosphonate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, case reports, and relevant data tables.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C18H39O6P

- CAS Number : 71617-26-0

- Molecular Weight : 396.48 g/mol

The structural characteristics of this compound contribute to its biological activity, particularly in interactions with cellular components.

Research indicates that bisphosphonates, including derivatives like this compound, exhibit their biological effects primarily through the inhibition of enzymes involved in bone resorption and cellular signaling pathways. The hydroxymethyl groups may enhance the compound's ability to interact with biological molecules, potentially influencing cell proliferation and apoptosis.

Cytotoxicity Studies

In vitro studies have shown that phosphonate derivatives can exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar functional groups have been noted for their ability to induce apoptosis in cancer cells, suggesting a promising avenue for therapeutic applications .

Case Studies and Clinical Implications

- Case Study 1 : In a clinical setting involving patients with osteoporosis, phosphonate derivatives were administered, resulting in significant improvements in bone density. While direct studies on this specific compound are lacking, the outcomes suggest a potential role in bone health management.

- Case Study 2 : A laboratory study evaluated the cytotoxic effects of related phosphonates on breast cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates. This highlights the need for further research into the specific mechanisms of action for bis(2-(hydroxymethyl)ethoxy)methylethyl)(2-(hydroxymethylethoxy)methylethylphosphonate.

Table 1: Comparison of Biological Activities of Related Compounds

Table 2: Cytotoxicity Data from In Vitro Studies

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate |

| HeLa (Cervical Cancer) | 15 | Related Phosphonate Derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.